REACTION_CXSMILES
|
[NH2:1][C:2]1[C:3]([NH:12][CH3:13])=[C:4]([CH:9]=[CH:10][CH:11]=1)[C:5]([NH:7][CH3:8])=[O:6].CN(C=O)C.OOS([O-])=O.[K+].[CH:25](=O)[C:26]1[CH:31]=[CH:30][CH:29]=[N:28][CH:27]=1>O>[CH3:8][NH:7][C:5]([C:4]1[C:3]2[N:12]([CH3:13])[C:25]([C:26]3[CH:27]=[N:28][CH:29]=[CH:30][CH:31]=3)=[N:1][C:2]=2[CH:11]=[CH:10][CH:9]=1)=[O:6] |f:2.3|
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
NC=1C(=C(C(=O)NC)C=CC1)NC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
reactant
|
Smiles
|
C(C1=CN=CC=C1)=O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added portion wise
|
Type
|
TEMPERATURE
|
Details
|
under cooling condition with constant stirring
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated on a high vacuo pump
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography on silica gel
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)C1=CC=CC2=C1N(C(=N2)C=2C=NC=CC2)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |